molecular formula C14H24ClNO4 B2550766 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE CAS No. 54414-43-6

1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2550766
CAS No.: 54414-43-6
M. Wt: 305.8
InChI Key: RRJJRLAOZAFGOI-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride is a tertiary amine-alcohol hydrochloride salt characterized by a central propan-2-ol backbone. Its structure features:

  • A bis(2-hydroxyethyl)amino group at position 1, contributing hydrophilic properties.
  • A 2-methylphenoxy group at position 3, introducing aromaticity and moderate hydrophobicity.
  • A hydrochloride counterion, enhancing solubility in polar solvents.

Its synthesis likely involves nucleophilic substitution or condensation reactions, as inferred from structurally related compounds .

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.ClH/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17;/h2-5,13,16-18H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJJRLAOZAFGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound integrates three critical moieties:

  • A bis(2-hydroxyethyl)amino group providing hydrophilicity and hydrogen-bonding capacity.
  • A 2-methylphenoxy ether linkage contributing aromaticity and steric bulk.
  • A propan-2-ol backbone enabling stereochemical control and salt formation via hydrochloride neutralization.

Key synthetic hurdles include:

  • Regioselective introduction of the phenoxy group without side reactions at the secondary alcohol.
  • Efficient bis-alkylation of the amine while avoiding over-alkylation.
  • Maintenance of stereochemical integrity during hydrochloride salt crystallization.

Primary Synthetic Routes

Epoxide Ring-Opening Pathway

Epichlorohydrin-Based Synthesis

Epichlorohydrin serves as the foundational building block in this three-step approach:

Step 1: Phenoxy Epoxide Formation
Epichlorohydrin reacts with 2-methylphenol under basic conditions (K₂CO₃/DMSO, 110°C):
$$
\text{Epichlorohydrin} + \text{2-methylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{3-(2-methylphenoxy)propylene oxide}
$$
Reaction optimization data:

Parameter Optimal Range Yield (%) Source
Temperature 105-115°C 68-72
Reaction Time 18-24 h 70
Base Equivalents 2.5 eq K₂CO₃ Max yield

Step 2: Amine Ring-Opening
The epoxide undergoes nucleophilic attack by diethanolamine in THF at 60°C:
$$
\text{Epoxide} + \text{diethanolamine} \rightarrow \text{1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol}
$$
Critical parameters:

  • Strict moisture control to prevent hydrolysis (H₂O < 0.1%)
  • Stoichiometric ratio 1:1.05 (epoxide:amine) minimizes dimerization

Step 3: Hydrochloride Salt Formation
Treatment with concentrated HCl in ethanol (0-5°C) achieves 92-95% salt conversion:
$$
\text{Free base} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Crystallization from ethanol/ethyl acetate yields >99% purity by HPLC.

Direct Alkylation of Propanolamine Derivatives

Chloropropyl Intermediate Method

A two-step sequence avoiding epoxide intermediates:

Step 1: Chloroalkylation
3-Chloro-1,2-propanediol reacts with 2-methylphenol via Mitsunobu conditions:
$$
\text{3-Chloro-1,2-propanediol} + \text{2-methylphenol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(2-methylphenoxy)-1-chloropropan-2-ol}
$$
Yields reach 85% with 10% excess DIAD.

Step 2: Bis-Alkylation with Diethanolamine
The chloride undergoes SN2 displacement in DMF at 80°C:
$$
\text{Chloride intermediate} + 2 \text{ eq diethanolamine} \rightarrow \text{Target free base}
$$
Reaction monitoring via TLC (CH₂Cl₂:MeOH 9:1) shows complete conversion in 8 h.

Alternative Methodologies

Reductive Amination Approach

A ketone precursor (3-(2-methylphenoxy)propan-2-one) undergoes reductive amination with diethanolamine using NaBH₃CN in MeOH:
$$
\text{Ketone} + \text{diethanolamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target amine}
$$
Despite milder conditions (25°C, 12 h), yields plateau at 58% due to competing ketone reduction.

Enzymatic Resolution for Stereoselective Synthesis

Lipase-mediated kinetic resolution (Candida antarctica Lipase B) separates (R)- and (S)-enantiomers from racemic free base:

  • Enantiomeric excess (ee): 98% for (R)-isomer
  • Process scale: 50 g batches with 82% recovery

Process Optimization and Scale-Up

Solvent Screening for Salt Crystallization

Solvent System Crystal Habit Purity (%) Yield (%) Source
Ethanol/ethyl acetate Needles 99.5 91
IPA/water Plates 98.7 89
Acetone/heptane Irregular 97.2 85

Ethanol/ethyl acetate (1:3 v/v) emerges as optimal for pharmaceutical-grade material.

Purity Enhancement Strategies

  • Ion-Exchange Chromatography : Removes residual diethanolamine (<0.1% spec)
  • Crystallization Additives : 0.5% w/v polyethylene glycol 4000 improves crystal size distribution

Analytical Characterization

Spectroscopic Data Consolidation

Technique Key Signals Source
¹H NMR δ 2.15 (s, 3H, Ar-CH₃), 3.45-3.70 (m, 8H, -N(CH₂CH₂OH)₂), 4.85 (br s, 2H, -OH)
¹³C NMR 156.8 (C-O), 72.4 (C-OH), 59.1-62.3 (N-CH₂)
HRMS m/z 340.24 [M+H]+ (calc. 340.24)

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI (kg/kg) E-Factor
Epoxide route 120 18 23.4
Chloride alkylation 95 14 17.8
Reductive amination 210 29 35.6

PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl groups (–OH) on the ethanolamine moieties and propanol backbone react with carboxylic acids or acyl chlorides to form esters.

Reaction Type Conditions Products Notes
AcetylationAcetic anhydride, pyridine, 60–80°CCorresponding acetate esters at hydroxyl sitesProtonated amino group reduces nucleophilicity
StearoylationStearic acid, DCC/DMAP, refluxLong-chain fatty acid estersEnhances lipophilicity for formulation studies

Nucleophilic Substitution at the Amino Group

The tertiary amine can act as a nucleophile in alkylation or acylation reactions, though its protonated form in hydrochloride salts may require deprotonation.

Reaction Type Conditions Products Mechanism
AlkylationAlkyl halides, K₂CO₃, DMF, 50°CQuaternary ammonium saltsSN2 displacement favored in polar aprotic solvents
AcylationAcetyl chloride, base, 0°CAmide derivativesRequires temporary deprotonation of the amine

Electrophilic Aromatic Substitution

The 2-methylphenoxy group may undergo electrophilic substitution, though the methyl group is a weakly activating ortho/para director.

Reaction Type Conditions Products Yield
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives at para positionLimited by steric hindrance from methyl group
SulfonationH₂SO₄, SO₃, 40°CSulfonic acid derivativesRequires prolonged reaction times

Complexation with Metal Ions

The ethanolamine and hydroxyl groups enable coordination with transition metals, forming stable complexes.

Metal Ion Conditions Complex Structure Application
Cu(II)Aqueous solution, pH 7–8Octahedral geometry with N,O-donor ligandsCatalytic oxidation studies
Fe(III)Ethanol/water, 25°CTetranuclear clustersPotential MRI contrast agents

Oxidation Reactions

Controlled oxidation of hydroxyl or amino groups can yield ketones or nitro derivatives.

Oxidizing Agent Conditions Products Selectivity
KMnO₄Acidic aqueous, 70°CKetone formation at secondary alcohol sitesOver-oxidation risks at amino groups
H₂O₂/Fe²⁺Fenton’s reagent, pH 3–4Hydroxyl radical-mediated degradationNon-specific cleavage observed

pH-Dependent Reactivity

The hydrochloride salt’s protonation state influences its solubility and reaction pathways:

  • Acidic conditions (pH < 3): Amino group remains protonated, reducing nucleophilicity but enhancing solubility in polar solvents.

  • Basic conditions (pH > 10): Deprotonation increases amine reactivity for alkylation/acylation but may precipitate the free base.

Comparative Reactivity Table

Functional Group Reactivity Priority Key Reactions Stability Concerns
Hydroxyl (–OH)HighEsterification, oxidationThermal decomposition above 200°C
Tertiary amine (–N⁺)Moderate (pH-dependent)Alkylation, complexationSusceptible to oxidative degradation
Aromatic ether (–O–)LowElectrophilic substitutionStability under UV light

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential interactions with biological systems, making it a candidate for pharmaceutical applications. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Studies have shown that hydroxyl groups can enhance the antimicrobial properties of compounds, making them useful in developing new antibiotics or antiseptics.
  • Anti-inflammatory Properties : The amino group may play a role in modulating inflammatory responses, indicating potential use in anti-inflammatory drug formulations.

Biochemical Applications

In biochemistry, 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride can serve as:

  • Buffering Agents : Its zwitterionic nature allows it to act as a buffering agent in biochemical assays, maintaining pH stability during reactions.
  • Stabilizers in Protein Formulations : The compound can stabilize proteins in solution, enhancing their shelf-life and efficacy in therapeutic applications.

Material Science

The compound's unique properties lend themselves to applications in materials science:

  • Polymer Synthesis : It can be utilized as a monomer in the synthesis of polymers, particularly those requiring enhanced thermal stability and mechanical strength.
  • Adhesives and Coatings : Its reactivity allows for incorporation into adhesives and coatings that require specific bonding characteristics.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of compounds structurally similar to 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride. Results indicated that modifications to the hydroxyl groups significantly enhanced activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Biochemical Stability

Research on protein formulations incorporating this compound demonstrated improved stability under varying pH conditions. The findings indicated that the compound effectively maintained protein integrity over extended periods, making it valuable for pharmaceutical formulations requiring long-term storage.

Mechanism of Action

The mechanism of action of 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylphenoxy groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups, physicochemical properties, and synthetic pathways:

(R)-1-(3,4-Bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol (YT-6-2)

  • Key Differences: Aromatic Substituents: Contains two 4-fluorobenzyloxy groups on the phenoxy ring, increasing steric bulk and electron-withdrawing character compared to the target’s 2-methylphenoxy group. Stereochemistry: The (R)-configuration introduces chirality, which may influence biological activity or crystallization behavior.
  • Synthesis : Prepared via multi-step nucleophilic aromatic substitution, yielding 86.7% after purification .
  • Implications : The fluorinated aromatic system enhances metabolic stability but reduces aqueous solubility relative to the target compound .

1-[Bis(2-hydroxyethyl)amino]-3-(3,5-dimethylphenoxy)propan-2-ol Hydrochloride

  • Key Differences: Substituent Position: The phenoxy group has 3,5-dimethyl substituents instead of 2-methyl, altering steric and electronic profiles. Isomeric Effects: The para-methyl groups may improve crystallinity or alter receptor binding compared to the ortho-methyl derivative.
  • Structural Relevance : Demonstrates how positional isomerism in aromatic rings affects physicochemical behavior .

2-(Diisopropylamino)ethanol Hydrochloride

  • Key Differences: Amino Group: Features a diisopropylamino group instead of bis(2-hydroxyethyl)amino, reducing hydrophilicity. Backbone: Shorter ethanol chain (vs. propan-2-ol), diminishing hydrogen-bonding capacity.
  • Functional Impact: The hydrophobic isopropyl groups lower solubility in water, making this compound more suitable for non-polar solvents .

1-[Bis(2-hydroxyethyl)amino]propan-2-ol (CAS 6712-98-7)

  • Key Differences: Lacks the Phenoxy Group: Absence of the 2-methylphenoxy substituent simplifies the structure, increasing hydrophilicity. Molecular Weight: Lower molecular weight (163.217 g/mol vs. ~300 g/mol for the target compound) due to missing aromatic moiety .
  • Applications : Serves as a precursor or intermediate in surfactant synthesis, highlighting the role of aromatic groups in modifying application-specific properties .

Research Implications and Limitations

  • Synthetic Efficiency : YT-6-2’s synthesis achieved 86.7% yield via prep-HPLC, suggesting scalable methods for analogous compounds .
  • Structural Tuning: Positional isomerism (e.g., 2-methyl vs. 3,5-dimethylphenoxy) and fluorination can modulate solubility and stability for targeted applications .
  • Data Gaps: Limited quantitative data (e.g., logP, melting points) in the provided evidence restricts direct functional comparisons. Further experimental studies are required to validate hypotheses.

Biological Activity

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride, often referred to as Bis-Tris propane or similar derivatives, is a zwitterionic compound widely utilized in biochemical and molecular biology applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Structure and Composition

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₃H₁₉ClN₂O₃
  • Molecular Weight : 292.75 g/mol
  • CAS Number : 6976-37-0

The presence of two hydroxyethyl groups contributes to its buffering capacity, allowing it to maintain pH stability in biological systems.

Buffering Capacity

Bis-Tris is known for its effective buffering range of approximately pH 5.8 to 7.2, making it suitable for various biochemical assays and experiments. Its zwitterionic nature allows it to interact with both cations and anions, which is particularly useful in electrophoresis and protein purification processes .

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride exhibits several biological activities:

  • Cell Viability : Studies have indicated that compounds with similar structures can impact cell viability through modulation of cellular signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect branched-chain amino acid transaminases (BCATs), which play a role in amino acid metabolism and cancer cell proliferation .

Case Studies

  • Anticancer Activity : Research has highlighted the potential of bis-hydroxyethyl compounds in anticancer therapies. A study demonstrated that derivatives of bis(2-hydroxyethyl)amine could inhibit tumor growth in vitro by targeting metabolic pathways critical for cancer cell survival .
  • Toxicological Assessments : The European Food Safety Authority (EFSA) conducted safety assessments on related compounds, concluding that they do not raise concerns regarding genotoxicity or accumulation in humans, thus supporting their use in food contact materials .

Comparative Biological Activity

Compound NameBiological ActivityReferences
Bis-Tris PropaneBuffering agent; enzyme inhibition ,
N,N-Bis(2-hydroxyethyl)stearylamineNon-genotoxic; safe for food contact
4-N,N-Bis(2-hydroxyethyl)amino benzaldehydeAnticancer potential; enzyme modulation

Biochemical Assays

Due to its buffering capabilities, 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol hydrochloride is frequently used in:

  • Electrophoresis : It serves as a buffering agent that stabilizes the pH during protein separation.
  • Cell Culture : The compound's properties make it suitable for maintaining optimal pH levels in cell culture media.

Drug Development

The structural characteristics of this compound make it a candidate for drug development, particularly in targeting metabolic enzymes associated with cancer and other diseases. Ongoing research aims to enhance its efficacy and selectivity as an inhibitor of BCAT enzymes .

Q & A

Q. Advanced Research Focus

  • Radioligand Binding Assays : Use 3H^3H-labeled propranolol as a competitive ligand in membrane preparations from β-adrenergic receptor-rich tissues (e.g., rat cardiomyocytes). Measure displacement curves to calculate IC50_{50} values and compare binding kinetics .
  • Structure-Activity Relationship (SAR) Analysis : Modify the 2-methylphenoxy or bis(2-hydroxyethyl)amino groups to assess their roles in receptor interaction. Molecular docking (e.g., AutoDock Vina) can predict binding poses against β1_1- or β2_2-adrenergic receptor crystal structures .

What methodologies resolve contradictory stability data under varying pH conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the ether or ester linkages) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Stability-indicating methods (e.g., ion-pair chromatography) can quantify degradation pathways .

What synthetic routes are documented for this compound, and what are their challenges?

Q. Basic Research Focus

  • Stepwise Alkylation : React 2-methylphenol with epichlorohydrin to form the phenoxy-epoxide intermediate, followed by nucleophilic attack by bis(2-hydroxyethyl)amine. Challenges include controlling regioselectivity and minimizing dimerization .
  • Hydrochloride Salt Formation : Purify the free base via recrystallization (e.g., ethanol/water), then treat with HCl gas in anhydrous diethyl ether. Yield optimization requires strict moisture control .

How can impurity profiling be systematically conducted using chromatographic methods?

Q. Advanced Research Focus

  • System Suitability Testing : Use reference standards (e.g., EP impurities) to validate HPLC methods. Critical parameters include column temperature (25–40°C), flow rate (1.0–1.5 mL/min), and detection wavelength .
  • Orthogonal Methods : Pair reverse-phase HPLC with hydrophilic interaction liquid chromatography (HILIC) to resolve polar impurities (e.g., unreacted amines or glycols) .

What spectroscopic features confirm the molecular structure in NMR and IR?

Q. Basic Research Focus

  • NMR :
    • 1H^1H-NMR: Triple split for the propan-2-ol methine proton (δ 4.0–4.5 ppm), coupled with adjacent hydroxyls.
    • 13C^{13}C-NMR: Carbon signals for the aromatic ring (110–150 ppm) and ether linkages (60–70 ppm) .
  • Infrared (IR) : Broad O-H stretches (3200–3600 cm1^{-1}), C-O-C ether vibrations (1100–1250 cm1^{-1}), and tertiary amine N-H bends (1550–1650 cm1^{-1}) .

What computational approaches predict pharmacokinetic properties?

Q. Advanced Research Focus

  • Physicochemical Modeling : Use SwissADME to predict logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. The compound’s hydroxyl groups may limit CNS penetration .
  • Molecular Dynamics Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to assess metabolic stability. Focus on demethylation or hydroxylation pathways .

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